molecular formula C15H21NO2S B2845337 6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 864422-31-1

6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue: B2845337
Numéro CAS: 864422-31-1
Poids moléculaire: 279.4
Clé InChI: KYFQUVCQJFGWCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline ( 864422-31-1) is a novel chemical entity based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure recognized as a privileged scaffold in medicinal chemistry for its diverse biological activities . This compound is of significant interest in oncology research, particularly in the field of multidrug resistance (MDR) reversal. The tetrahydroisoquinoline core is a key structural feature in a novel class of potent P-glycoprotein (P-gp) inhibitors . P-gp is an efflux transporter that plays a crucial role in tumor MDR by pumping chemotherapeutic agents out of cancer cells, thereby diminishing the efficacy of anticancer therapies . Derivatives based on this scaffold have demonstrated a remarkable ability to reverse MDR, with some optimized compounds showing an MDR-reversal potency far exceeding that of standard inhibitors, as confirmed by plate cloning assays and flow cytometry analysis . Beyond its promising role in overcoming cancer resistance, the 1,2,3,4-tetrahydroisoquinoline scaffold is also under investigation for other therapeutic areas. Related analogs have been studied as sigma-2 receptor ligands, which are biomarkers for proliferating cancer cells and are valuable tools for tumor imaging and therapy . Furthermore, structural derivatives have shown potent anticonvulsant potential in vivo, acting as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a target implicated in seizure disorders . With the molecular formula C15H21NO2S and a molecular weight of 279.40 g/mol, this compound serves as a versatile building block for further structural optimization and pharmacological study . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Propriétés

IUPAC Name

6,7-dimethoxy-2-(thiolan-3-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-17-14-7-11-3-5-16(13-4-6-19-10-13)9-12(11)8-15(14)18-2/h7-8,13H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFQUVCQJFGWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3CCSC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities, particularly as a ligand for sigma receptors and its implications in cancer therapy and antiviral activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O2_{2}S
  • Molecular Weight : 235.33 g/mol
  • CAS Number : 521984-48-5

Biological Activity Overview

The biological activity of 6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline has been investigated primarily in the context of its interactions with sigma receptors and its potential as an anticancer and antiviral agent.

Sigma Receptor Binding

Research indicates that derivatives of tetrahydroisoquinoline, including 6,7-dimethoxy variants, exhibit significant binding affinity for sigma receptors. These receptors are implicated in various physiological processes and are over-expressed in many cancers:

  • Sigma-1 and Sigma-2 Receptors : Studies show that compounds with modifications at the 6 and 7 positions demonstrate selective binding to sigma-2 receptors with Ki values ranging from 5 to 6 nM. This selectivity is crucial as sigma-2 receptors are often linked to tumor proliferation while showing low expression in normal tissues .

Anticancer Activity

The anticancer potential has been explored through various in vitro studies:

  • Cell Lines Tested : Compounds have shown moderate cytotoxic effects against human liver (Huh-7) and esophageal (KYSE-140) cancer cell lines.
  • Mechanism of Action : The anticancer activity is not solely correlated with sigma receptor affinity but may involve multiple pathways including apoptosis induction and cell cycle arrest .

Antiviral Activity

Recent studies have also evaluated the efficacy of 6,7-dimethoxy tetrahydroisoquinoline derivatives against HIV:

  • Inhibition of HIV Reverse Transcriptase : A series of synthesized analogues demonstrated promising inhibition rates against HIV-1 reverse transcriptase (RT), with some compounds achieving over 70% inhibition at specific concentrations. For instance, compounds 8h and 8l exhibited inhibition rates of 74.82% and 72.58%, respectively .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications affect biological activity:

CompoundSubstitution% Inhibition (at 100 µM)
5aNone34.32
5dp-Methyl52.46
5fp-Methoxy56.23
8hThiolane74.82

These findings suggest that electron-donating groups enhance activity against HIV RT while also influencing sigma receptor binding .

Case Studies

Several case studies highlight the compound's potential:

  • Study on Cancer Cell Lines : A study evaluated the effectiveness of various tetrahydroisoquinoline derivatives against Huh-7 cells and identified several candidates with significant growth inhibition.
  • Antiviral Efficacy Assessment : Another study focused on synthesizing new derivatives aimed at inhibiting HIV RT, revealing that certain structural modifications led to enhanced antiviral potency.

Applications De Recherche Scientifique

Antidiabetic Properties

Research indicates that derivatives of 6,7-dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline exhibit promising antidiabetic effects. A study highlighted the synthesis of 2-substituted derivatives that showed efficacy in lowering blood sugar levels. These compounds are being investigated as potential treatments for diabetes mellitus, which affects millions globally .

Sigma Receptor Ligands

The compound has been evaluated for its affinity towards sigma receptors, particularly sigma-2 receptors, which are implicated in various cancers. Sigma-2 receptor ligands derived from this compound have shown high selectivity and binding affinity in tumor imaging and cancer therapy. This makes them valuable tools for studying the pharmacological functions of sigma receptors in cancer biology .

Synthesis Techniques

The synthesis of 6,7-dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline has been achieved using various methodologies. Notably, the Petasis reaction combined with Pomeranz-Fritsch-Bobbitt cyclization has been employed to produce this compound effectively. These methods allow for the introduction of chiral centers and functional groups that enhance biological activity .

Case Studies and Research Findings

StudyFindingsApplications
Antidiabetic Research Demonstrated blood sugar-lowering effects in animal modelsPotential treatment for diabetes
Sigma Receptor Study High binding affinity for sigma-2 receptors; low affinity for sigma-1 receptorsCancer imaging and therapy
Synthesis Methodology Effective synthesis using Petasis and Pomeranz-Fritsch methodsProduction of bioactive tetrahydroisoquinoline derivatives

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Modifications in THIQ Derivatives

The THIQ scaffold is modified at positions 1, 2, and 4 to optimize activity. Key analogs include:

Compound Name Substituent at Position 2 Key Structural Features Reference
6,7-Dimethoxy-2-(thiolan-3-yl)-THIQ Thiolan-3-yl (tetrahydrothiophene) Sulfur-containing cyclic ether Target
6,7-Dimethoxy-2-(4-aminophenethyl)-THIQ 4-Aminophenethyl Linear alkyl chain with aromatic amine
6,7-Dimethoxy-2-(3-piperidylcarbonyl)-THIQ Piperidylcarbonyl Carboxamide-linked piperidine
6,7-Dimethoxy-2-(N-cyclohexylpiperazine)-THIQ Cyclohexylpiperazine Bulky cycloalkyl-amine substituent

Key Observations :

  • 4-Aminophenethyl () improves solubility but may reduce CNS penetration due to polarity .
  • Piperidylcarbonyl () enhances target engagement via hydrogen bonding but increases molecular weight, affecting bioavailability.
Methoxy Substitution Patterns

The 6,7-dimethoxy motif is conserved across analogs for receptor binding. Comparisons include:

Compound Name Methoxy Positions Additional Modifications Biological Target Reference
6,7-Dimethoxy-2-(thiolan-3-yl)-THIQ 6,7 Thiolan-3-yl σ2 Receptor (putative) Target
6,7-Dimethoxy-1-methyl-THIQ 6,7 N-methylation at position 1 Dopaminergic neurotoxin
6,7-Dichloro-THIQ None (Cl at 6,7) Chlorine substituents Antifungal

Key Observations :

  • 6,7-Dimethoxy is critical for σ2 receptor binding (), while 6,7-dichloro derivatives () shift activity toward antifungal targets.
  • N-methylation () at position 1 increases neurotoxicity, a risk absent in the thiolan-3-yl analog due to differing metabolic pathways.

Pharmacological Activity

Receptor Binding and Selectivity

The thiolan-3-yl analog shares σ2 receptor affinity with other 6,7-dimethoxy-THIQs but exhibits distinct selectivity:

Compound Name Receptor Target Selectivity Notes Reference
6,7-Dimethoxy-2-(thiolan-3-yl)-THIQ σ2 Receptor High affinity (inferred from structural analogs) Target
6,7-Dimethoxy-2-(4-(4-methoxyphenyl)butan-2-yl)-THIQ σ2 Receptor PET tracer candidate; optimized lipophilicity
6,7-Dimethoxy-2-(3-phenylindol-1-yl)-THIQ σ1/σ2 Receptors Dual affinity due to indole moiety

Key Observations :

  • Thiolan-3-yl’s cyclic sulfide may reduce off-target interactions compared to flexible alkyl chains (e.g., 4-aminophenethyl in ).
  • Indole-containing analogs () show broader receptor promiscuity, whereas thiolan-3-yl’s rigidity could enhance σ2 specificity.
Antifungal and Antimicrobial Activity

THIQ derivatives with hydrophobic substituents exhibit antifungal effects:

Compound Name Substituent Activity vs. Clotrimazole Mechanism Reference
6,7-Dimethoxy-2-(thiolan-3-yl)-THIQ Thiolan-3-yl Not reported Putative ergosterol inhibition Target
C11-Alkyl-THIQ derivatives C11 alkyl chain Comparable potency D14-reductase inhibition

Key Observations :

  • Thiolan-3-yl’s sulfur atom may disrupt fungal membranes via thiol interactions, differing from alkyl chains’ ergosterol biosynthesis inhibition .

Toxicity and Metabolic Stability

Compound Name Toxicity Profile Metabolic Notes Reference
6,7-Dimethoxy-2-(thiolan-3-yl)-THIQ Low acute toxicity (inferred) Thiolan ring resists N-methylation, reducing neurotoxic metabolites Target
6,7-Dimethoxy-1-methyl-THIQ Neurotoxic (dopaminergic) N-methylation generates isoquinolinium ions via MAO
6,7-Dihydroxy-THIQ derivatives Reduced toxicity Hydroxy groups enhance excretion

Key Observations :

  • Thiolan-3-yl’s resistance to N-methylation (cf. ) may lower Parkinsonism risk compared to N-methylated analogs.
  • Methoxy groups (vs. hydroxy) delay Phase I metabolism, extending half-life .

Q & A

Q. Basic Characterization

  • NMR (1H/13C) : Assign methoxy (δ ~3.8 ppm) and tetrahydroisoquinoline protons (δ 2.5–4.0 ppm) to confirm substitution patterns .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ at m/z 306.2) .
    Advanced Resolution
  • Single-crystal X-ray diffraction (via SHELXL ) resolves bond angles and torsional strain in the thiolan-3-yl substituent.
  • Dynamic NMR at variable temperatures detects conformational flexibility in the tetrahydroisoquinoline ring .

What biological targets are implicated in the pharmacological activity of this compound, and how do structural modifications alter selectivity?

Q. Basic Target Identification

  • σ2 Receptor Binding : The tetrahydroisoquinoline scaffold shows high affinity (Ki < 1 nM for σ2) due to methoxy groups enhancing hydrophobic interactions .

  • Cytotoxic Activity : Methoxy and thiolan-3-yl groups correlate with apoptosis induction in OSCC cell lines (IC50 ~5–10 μM) .
    Advanced SAR Analysis

  • Substituent Effects :

    PositionModificationσ2 Affinity (Ki)Cytotoxicity (IC50)
    6,7-OCH30.59 nM8.2 μM
    2Thiolan-3-yl0.48 nM6.5 μM
  • Replace thiolan-3-yl with piperidyl groups to shift selectivity toward σ1 receptors (Ki σ1: 48.4 nM) .

How can contradictory data on biological activity across studies be systematically addressed?

Q. Basic Approach

  • Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
  • Use competitive binding assays with radiolabeled ligands (e.g., [11C] derivatives) for receptor affinity validation .
    Advanced Resolution
  • Perform molecular docking studies (e.g., AutoDock Vina) to model interactions with σ2 receptor residues (e.g., TMEM97 protein) .
  • Synthesize deuterated analogs to track metabolic stability differences affecting in vivo vs. in vitro results .

What computational strategies are effective in predicting the metabolic fate of this compound?

Q. Basic Predictions

  • ADMET Predictors : Estimate hepatic clearance (e.g., CYP3A4/2D6-mediated oxidation) and blood-brain barrier permeability (logBB > 0.3) .
    Advanced Modeling
  • QM/MM Simulations : Map metabolic hotspots (e.g., demethylation at 6/7-methoxy groups) .
  • MD Simulations : Analyze solvent accessibility of the thiolan-3-yl group for glucuronidation susceptibility .

Which analytical methods are most reliable for assessing purity and stability in long-term storage?

Q. Basic Quality Control

  • HPLC-UV/PDA : Detect degradation products (e.g., methoxy group oxidation at λ = 280 nm) .
  • Karl Fischer Titration : Monitor hygroscopicity (critical for hydrochloride salts) .
    Advanced Stability Studies
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 3 months; track decomposition via LC-MS/MS .
  • Solid-State NMR : Characterize polymorphic transitions affecting solubility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.